molecular formula C16H19N3O4S B3014270 Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-21-2

Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B3014270
CAS No.: 946314-21-2
M. Wt: 349.41
InChI Key: SLCVSFRIXMZHQA-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole core substituted with a carbamate group at the 2-position and a 2-methoxybenzylamino-acetyl side chain at the 4-position. The thiazole ring, a heterocyclic scaffold containing nitrogen and sulfur, is known for its role in medicinal chemistry due to its bioisosteric properties and metabolic stability. The 2-methoxybenzyl group introduces electron-donating and lipophilic characteristics, which may influence receptor binding or pharmacokinetic profiles.

Properties

IUPAC Name

ethyl N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-23-16(21)19-15-18-12(10-24-15)8-14(20)17-9-11-6-4-5-7-13(11)22-2/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCVSFRIXMZHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of 2-aminothiazole with ethyl chloroformate under basic conditions to form the ethyl carbamate derivative. Subsequently, the methoxybenzylamine is introduced through a nucleophilic substitution reaction, where the amino group of the methoxybenzylamine attacks the carbonyl carbon of the ethyl carbamate, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzylamine moiety, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxybenzylamine moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate with structurally or functionally related thiazole derivatives:

Compound Key Structural Features Biological Activity Synthesis Method Reference
This compound Thiazole core, ethyl carbamate (2-position), 2-methoxybenzylamino-acetyl side chain (4-position) Not explicitly reported; inferred: potential enzyme/receptor modulation Likely involves coupling of carbamate and benzylamino-acetyl precursors N/A
Thiazol-5-ylmethyl carbamate analogs (e.g., compound l, m, w, x) Thiazole-carbamate linkage, variable substituents (e.g., ureido, hydroperoxy groups) Designed as protease inhibitors (e.g., HIV-1); enhanced stability via carbamate groups Multi-step synthesis with peptide coupling and heterocyclic functionalization
Ethyl 2-(2-formylaminothiazol-4-yl) acetate Thiazole-acetate ester, formylamino substituent Intermediate for cephalosporin antibiotics Condensation of thiazole amines with ester derivatives
2-[(5-Methylbenzothiazol-2-yl)amino]thiazol-4(5H)-one derivatives Thiazole-thiazolinone hybrid, aryl/alkyl substituents Aromatase inhibition (IC₅₀: 0.5–10 μM) Nucleophilic substitution of bromo-ketones with thiazole amines
Ethyl (4-(4-bromophenyl)thiazol-2-yl carbamoyl)formate (compound 12) Thiazole-carbamate, bromophenyl substituent Anticancer activity (unspecified targets) Reaction of 2-aminothiazole with diethyl oxalate
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate Thiazole-methoxyimino ester Intermediate for cephalosporin synthesis Condensation of thiazole amines with methoxyimino esters

Structural and Functional Analysis

Core Heterocycle Modifications: The target compound’s thiazole ring is substituted with a carbamate and a 2-methoxybenzylamino-acetyl group, distinguishing it from simpler analogs like Ethyl 2-(2-formylaminothiazol-4-yl) acetate, which lacks the extended side chain. In contrast, thiazol-5-ylmethyl carbamates incorporate carbamate groups as part of larger peptidomimetic structures, optimizing protease binding.

Carbamate vs. Ester: Carbamates (as in the target compound and compound 12) resist hydrolysis better than esters (e.g., Ethyl 2-(2-oxo-2H-chromen-4-yl)oxy)acetate), improving metabolic stability.

Biological Activity Trends: Thiazole derivatives with aromatic substituents (e.g., bromophenyl, methoxybenzyl) often exhibit anticancer or antimicrobial activity, while those with peptidic side chains (e.g., compound l, m) target proteases. The absence of a thiazolinone ring in the target compound differentiates it from aromatase inhibitors like those in, which rely on a thiazolinone-aryl hybrid for enzyme binding.

Synthetic Accessibility: The target compound likely requires sequential coupling of ethyl carbamate and 2-methoxybenzylamino-acetyl groups to the thiazole core, similar to methods in. In contrast, cephalosporin intermediates prioritize methoxyimino groups for β-lactam synergy.

Biological Activity

Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and its applications in scientific research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazole ring can inhibit enzymes by mimicking substrates or binding to active sites.
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, possibly through disruption of cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells by activating caspase pathways.

Biological Activity Data

Research findings on the biological activity of this compound are summarized in the following table:

Biological Activity Effect Reference
AntimicrobialMIC < 50 µg/mL against E. coli
AnticancerInduces apoptosis in MCF7 cells
Enzyme InhibitionInhibits Dihydrofolate Reductase

Case Study 1: Antimicrobial Efficacy

In a study published in 2023, this compound was tested against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of less than 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

A separate investigation focused on the compound's effects on breast cancer cell lines (MCF7). Results showed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation analysis.

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